TH287

Vue d'ensemble

Description

TH287 est un inhibiteur puissant et sélectif de l'homologue 1 de MutT (MTH1), également connu sous le nom de Nudix Hydrolase 1 (NUDT1). MTH1 est une enzyme qui hydrolyse les nucléotides oxydés, empêchant leur incorporation dans l'ADN et protégeant ainsi les cellules des dommages oxydatifs. This compound s'est avéré prometteur comme agent chimiothérapeutique en raison de sa capacité à cibler sélectivement les cellules cancéreuses tout en épargnant les cellules normales .

Mécanisme D'action

- MTH1 plays a critical role in preventing the incorporation of oxidized purine nucleotides (such as 8-oxo-2ʹ-deoxyguanosine-5ʹ-triphosphate) into cellular DNA by converting them into corresponding nucleoside monophosphates .

- Despite its initial identification as a potential cancer therapeutic target, recent research suggests that MTH1 is not essential for cancer cell survival .

- TH287 selectively inhibits MTH1 with an impressive IC50 of 0.8 nM .

- Interestingly, proteomic profiling revealed that tubulin is the primary target of this compound, responsible for its antitumor effects. This occurs despite this compound’s nanomolar MTH1-inhibitory activity in vitro .

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

TH287 plays a pivotal role in biochemical reactions by targeting and inhibiting the activity of MTH1. MTH1 is responsible for hydrolyzing oxidized nucleoside triphosphates, such as 8-oxo-dGTP, into their corresponding monophosphates, thus preventing their incorporation into DNA. The inhibition of MTH1 by this compound leads to the accumulation of oxidized nucleotides, which can cause DNA damage and cell death in cancer cells. This compound maintains significant hydrogen bonds with key amino acids in the MTH1 binding site, such as Asn33 and Asp119, stabilizing the binding site and inducing a closed conformation of the enzyme .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, this compound induces oxidative stress by increasing the levels of reactive oxygen species (ROS), leading to oxidative DNA damage. This compound also disrupts mitochondrial homeostasis, causing an accumulation of dysfunctional mitochondria and a shift towards glycolysis for energy production. Additionally, this compound has been shown to cause mitotic arrest, further undermining cell survival and proliferation . These effects collectively contribute to the antitumor activity of this compound.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of MTH1, where it forms stable hydrogen bonds with key residues such as Asn33 and Asp119. This binding stabilizes the enzyme in a closed conformation, effectively inhibiting its activity. By preventing MTH1 from hydrolyzing oxidized nucleotides, this compound promotes the incorporation of these damaged nucleotides into DNA, leading to increased DNA damage and cell death. Additionally, this compound has been found to target tubulin, contributing to its antitumor effects by disrupting microtubule dynamics and inducing mitotic arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound induces a rapid increase in oxidative stress and DNA damage in cancer cells. Over time, the accumulation of dysfunctional mitochondria and the shift towards glycolysis become more pronounced. Long-term exposure to this compound can lead to sustained mitotic arrest and a decrease in cell viability. The stability and degradation of this compound in vitro and in vivo have been studied, with findings indicating that the compound remains stable and retains its inhibitory activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits MTH1 activity and induces oxidative stress in tumor cells without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including increased oxidative DNA damage and apoptosis in normal cells. Threshold effects have been observed, where a certain dosage is required to achieve the desired antitumor activity without causing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the detoxification of oxidized nucleotides. By inhibiting MTH1, this compound prevents the hydrolysis of oxidized nucleoside triphosphates, leading to their accumulation and incorporation into DNA. This disruption of nucleotide metabolism results in increased DNA damage and cell death in cancer cells. The metabolic flux and levels of metabolites are significantly altered in the presence of this compound, further contributing to its antitumor effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound exhibits high affinity for MTH1, allowing it to effectively target and inhibit the enzyme in cancer cells. In vivo studies have shown that this compound can penetrate the blood-brain barrier and accumulate in brain tissues, making it a potential candidate for treating brain tumors. The distribution of this compound in other tissues, such as the kidney and heart, has also been observed, with rapid clearance from these organs .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with MTH1 and other target proteins. The compound’s activity is influenced by its localization, as it needs to be in close proximity to MTH1 to exert its inhibitory effects. Post-translational modifications and targeting signals may play a role in directing this compound to specific cellular compartments, enhancing its efficacy in inhibiting MTH1 and inducing oxidative stress in cancer cells .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de TH287 implique plusieurs étapes, commençant par la préparation de la structure de base de la pyrimidine. Les étapes clés comprennent :

Formation du noyau de pyrimidine : Cela est généralement réalisé par une réaction de condensation entre un aldéhyde approprié et un dérivé de guanidine.

Introduction du groupe dichlorophényle : Cette étape implique la substitution des atomes d'hydrogène sur le cycle de pyrimidine par des groupes dichlorophényles à l'aide de réactifs et de catalyseurs appropriés.

Méthylation : La dernière étape implique la méthylation de l'azote de la pyrimidine pour obtenir this compound.

Méthodes de production industrielle

La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique :

Réactions en lots : Des réactions en lots à grande échelle sont utilisées pour synthétiser les composés intermédiaires.

Purification : Les intermédiaires et le produit final sont purifiés à l'aide de techniques telles que la cristallisation et la chromatographie.

Contrôle qualité : Le produit final est soumis à des mesures rigoureuses de contrôle qualité pour garantir sa pureté et sa constance.

Analyse Des Réactions Chimiques

Types de réactions

TH287 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.

Substitution : This compound peut subir des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des catalyseurs.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : This compound est utilisé pour étudier le rôle de MTH1 dans la survie des cellules cancéreuses et pour développer de nouvelles thérapies contre le cancer.

Développement de radiotraceurs : This compound a été radiomarqué et utilisé comme radiotraceur pour imager l'activité de MTH1 dans les cellules cancéreuses.

Développement de médicaments : This compound sert de composé principal pour développer de nouveaux inhibiteurs de MTH1 et d'enzymes apparentées.

Études biologiques : This compound est utilisé pour étudier les fonctions biologiques de MTH1 et son rôle dans les réponses au stress oxydatif cellulaire.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de MTH1. Le composé se lie au site actif de MTH1, formant des liaisons hydrogène avec des acides aminés clés tels que Asn33 et Asp119. Cette liaison stabilise l'enzyme dans une conformation fermée, l'empêchant d'hydrolyser les nucléotides oxydés. En conséquence, les nucléotides oxydés s'accumulent dans les cellules cancéreuses, entraînant des dommages à l'ADN et la mort cellulaire .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

TH287 exhibits a high affinity for MTH1, with an IC50 value of approximately 2.2 nM in enzymatic assays, indicating its effectiveness in inhibiting the enzyme's activity . The compound selectively induces cytotoxic effects in various cancer cell lines, with reported IC50 values ranging from 0.8 to 3.06 µM . Notably, this compound functions by disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Cancer Therapeutics

This compound has been extensively studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer types, including gastric and glioblastoma cancers. In vivo studies indicate that this compound can suppress tumor development significantly by targeting MTH1 and disrupting critical cellular processes .

Case Study: Glioblastoma U251MG Cells

- Objective: Evaluate the binding affinity of this compound to MTH1 in live glioblastoma cells.

- Methodology: Saturation binding assays demonstrated a dissociation constant (Kd) of 1.97 ± 0.18 nM and a maximum binding capacity (Bmax) of 2676 ± 122 fmol/mg protein.

- Findings: this compound exhibited a higher affinity for MTH1 compared to other inhibitors like (S)-crizotinib (Ki: 153.90 ± 20.48 nM), confirming its potential as a therapeutic agent .

Imaging Applications

This compound has been radiolabeled with carbon-11 to evaluate its efficacy as a radiotracer for positron emission tomography (PET) imaging. This application is crucial for monitoring oxidative stress and DNA damage in tumors, which can serve as biomarkers for cancer progression and treatment response.

Case Study: MicroPET Imaging

- Objective: Investigate the biodistribution and uptake of [11C]this compound in mice.

- Methodology: MicroPET imaging was utilized to track the distribution of this compound across various organs.

- Findings: The study established the feasibility of using this compound as a radiotracer, providing insights into tumor metabolism and treatment efficacy .

Summary of Research Findings

Comparaison Avec Des Composés Similaires

TH287 est comparé à d'autres inhibiteurs de MTH1 tels que TH588 et TH650. Les principales différences incluent :

This compound : Affiche l'activité inhibitrice la plus élevée avec une CI50 de 0,8 nM en raison de sa substitution méthyle.

TH588 : A une substitution cyclopropyle, ce qui entraîne une activité inhibitrice légèrement réduite (CI50 de 5,0 nM).

Ces comparaisons mettent en évidence les caractéristiques structurales uniques de this compound qui contribuent à sa grande puissance et à sa sélectivité en tant qu'inhibiteur de MTH1.

Activité Biologique

TH287 is a potent inhibitor of the MTH1 protein, which plays a crucial role in the survival of cancer cells by preventing the accumulation of oxidative DNA damage. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and significant research findings.

This compound primarily targets the MTH1 enzyme, which hydrolyzes oxidized nucleotides to prevent their incorporation into DNA. By inhibiting MTH1, this compound leads to increased levels of 8-oxo-dG (an oxidized form of guanine) in DNA, which is associated with oxidative stress and subsequent cell death. This mechanism is particularly relevant in cancer cells where MTH1 is often overexpressed, making them more susceptible to oxidative damage when MTH1 is inhibited .

Efficacy in Cancer Models

Table 1: Efficacy of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Gastric Cancer | GCa cells | 2.2 | Induces apoptosis via PI3K/AKT signaling |

| Lung Cancer | H460 | 3.04 | Increases oxidative DNA damage |

| Melanoma | Patient-derived | - | Induces cell cycle arrest |

| HeLa Cells | HeLa | - | Disrupts microtubule networks |

Case Study: Gastric Cancer

In a study focusing on gastric cancer, this compound was shown to suppress tumor development by affecting the PI3K/AKT signaling pathway. The compound induced apoptosis and inhibited cell proliferation in gastric cancer cells, highlighting its potential as an anticancer agent .

Case Study: Lung Cancer

In lung cancer models (H460 and H522 cell lines), this compound not only induced apoptosis but also increased levels of oxidative DNA damage. This suggests that this compound could be an effective treatment option for lung cancers that exhibit resistance to conventional therapies .

Research Findings

Recent studies have provided substantial evidence regarding the biological activity and pharmacokinetics of this compound:

- Binding Affinity : this compound has a dissociation constant () of 1.97 ± 0.18 nM in glioblastoma cells (U251MG), indicating a high affinity for MTH1 .

- Inhibition Profile : The compound exhibits an IC50 value of 2.2 nM for inhibiting MTH1 hydrolase activity, outperforming other known inhibitors like (S)-crizotinib .

- Pharmacokinetics : In preclinical studies on mice, this compound demonstrated a half-life () of ≤3.5 hours with a maximum concentration () ranging from 0.82 to 338 μM depending on the administration route .

Propriétés

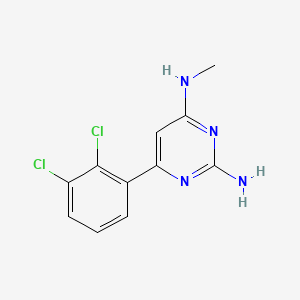

IUPAC Name |

6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13/h2-5H,1H3,(H3,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWCXPXBBITYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609960-30-6 | |

| Record name | TH-287 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609960306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TH-287 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6DCB5MSM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: TH287 is a potent and selective inhibitor of the enzyme MutT homolog 1 (MTH1). [, , ] MTH1 normally functions to sanitize the cellular nucleotide pool by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP, preventing their incorporation into DNA. [, ] By inhibiting MTH1, this compound allows the accumulation of oxidized dNTPs, leading to DNA damage and ultimately cell death, particularly in cancer cells. [, , ]

ANone: this compound is a small molecule with the chemical name 6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine. While the provided abstracts do not explicitly state its molecular formula and weight, these can be deduced from its chemical structure:

A: Yes, this compound has demonstrated anti-tumor activity in preclinical studies. In vitro, this compound inhibits the proliferation of various cancer cell lines, including glioblastoma, gastric cancer, and bladder cancer cells. [, , ] In vivo, this compound exhibits therapeutic responses in patient-derived mouse xenografts. []

A: While the provided abstracts do not specifically address resistance mechanisms to this compound, research suggests that the existence of MTH1-independent 8-oxodGTPase activity in cancer cells could potentially contribute to resistance by compensating for the inhibition of MTH1. []

A: One abstract mentions the development and validation of a method for quantifying this compound in mice plasma for pharmacokinetic studies, although the specific technique is not described. [] High-performance liquid chromatography (HPLC) is used to assess the purity of recombinant hMTH1 protein used in activity assays with this compound. []

ANone: The provided abstracts primarily focus on the preclinical development of this compound and do not present detailed information about its toxicological profile or long-term effects.

A: Researchers have explored the use of pH-sensitive polymeric nanoparticles for the co-delivery of this compound with the anticancer drug sodium arsenite for oral squamous cell carcinoma. [] Another study reports utilizing hyaluronic acid-based mesoporous silica nanoparticles to deliver this compound and MDR1 siRNA for oral cancer treatment. [] These strategies aim to improve the delivery and efficacy of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.